![molecular formula C8H12ClNO2 B7775222 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B7775222.png)
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptene structure, which imparts distinct chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Amination: The norbornene undergoes an amination reaction to introduce the amino group at the 3-position.
Carboxylation: The next step involves carboxylation to introduce the carboxylic acid group at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient conversion.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Nitro and nitroso compounds.
Reduced Derivatives: Amines and other reduced forms.
Substituted Derivatives: Various substituted amino acids and carboxylic acids.
Scientific Research Applications
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Act as an inhibitor or activator of enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by interacting with key proteins and receptors.
Alter Cellular Functions: Affect cellular functions by modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the double bond present in 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride.
3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Contains an additional carbon in the bicyclic structure.
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide: Has an amide group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific bicyclic structure with a double bond, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHUJIMERBHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7775141.png)
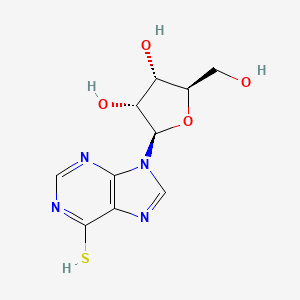
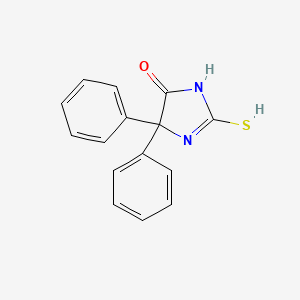
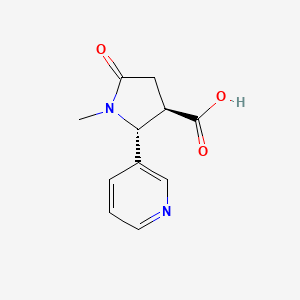
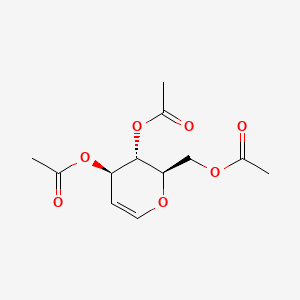
![3-(4-Chloro-3,5-dimethylphenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7775174.png)
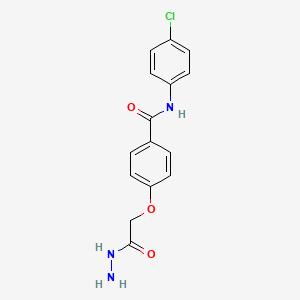
![[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B7775180.png)
acetate](/img/structure/B7775190.png)


![(2AR,7BR)-1,2A,3,7B-Tetrahydro-indeno[1,2-B]azet-2-one](/img/structure/B7775227.png)
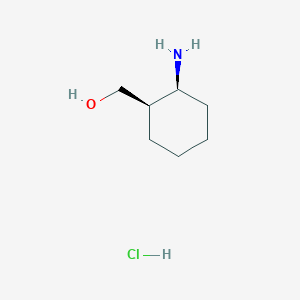
![2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7775242.png)
